
Ethyl 2-hydroxyisobutyrate
Overview
Description
Ethyl 2-hydroxyisobutyrate (CAS: 80-55-7) is an ester derived from 2-hydroxyisobutyric acid, with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is structurally characterized by a hydroxyl group adjacent to the ester functional group on a branched carbon chain (2-hydroxy-2-methylpropionate backbone) . This compound is utilized in diverse industrial applications, including:
- Food and beverage industries: It contributes to flavor profiles in wines, as evidenced by its presence in Sauvignon Blanc fermentations at concentrations ranging from 24 to 38 μg/L, depending on yeast strains .
- Biochemical synthesis: It serves as a precursor for biodegradable plastics like polyhydroxybutyrate and is linked to histone modifications (lysine 2-hydroxyisobutyrylation, Khib) via its metabolite 2-hydroxyisobutyrate .
- Pharmaceutical intermediates: Its derivatives, such as ethyl 2-bromoisobutyrate, are used in bromination reactions for drug synthesis .
Metabolically, this compound is oxidized to 2-hydroxyisobutyrate, a key metabolite associated with gut microbiota in obesity and exercise-induced energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method involves the esterification of 2-hydroxyisobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for 24 hours.
Transesterification: Another method involves the transesterification of methyl 2-hydroxyisobutyrate with ethanol using titanium tetraethoxide as a catalyst.
Industrial Production Methods: Industrial production often employs continuous catalytic esterification using solid acid catalysts. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-hydroxyisobutyrate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers depending on the substituent
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-hydroxyisobutyrate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of medicinal products due to its properties as a solvent and as a building block for more complex molecules. For instance, it has been used in the synthesis of drugs that target metabolic diseases, including diabetes mellitus, where elevated levels of its precursor, 2-hydroxyisobutyric acid, serve as biomarkers .
Case Study: Drug Development
In a study focusing on metabolic disorders, researchers identified that 2-hydroxyisobutyric acid could be linked to conditions such as obesity and diabetes. This compound was synthesized to explore its potential therapeutic effects in regulating metabolic pathways .
Flavor and Fragrance Industry
In the flavor and fragrance sector, this compound is valued for its pleasant aroma and is used as a flavoring agent in food products. Its ability to act as a solvent for various flavor compounds enhances its utility in creating complex flavor profiles.
Application Example: Food Flavoring
this compound has been incorporated into food products to impart fruity flavors, making it popular in confectionery and beverage formulations. Its safety profile allows for its use in consumer goods without significant health risks .
Solvent Applications
This compound functions effectively as a solvent for nitrocellulose and cellulose acetate, making it useful in coatings and adhesives. Its properties allow it to dissolve various cellulose ethers and other organic materials, facilitating their application in industrial processes.
Industrial Use Case: Coatings
In coatings technology, this compound is employed to enhance the solubility of resins and pigments, improving the performance characteristics of paints and varnishes. Its compatibility with other solvents makes it an ideal candidate for formulating high-quality coatings .
Environmental Applications
Recent research has highlighted the biodegradation pathways involving this compound. Certain bacterial strains can utilize this compound as a carbon source, which can be beneficial for bioremediation efforts aimed at detoxifying environments contaminated with fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) .
Bioremediation Study
A study demonstrated that specific β-proteobacterial strains could degrade this compound effectively under aerobic conditions. This finding suggests potential applications in environmental cleanup strategies where these bacteria could be harnessed to mitigate pollution caused by fuel contaminants .
Mechanism of Action
Ethyl 2-hydroxyisobutyrate exerts its effects primarily through its interactions with enzymes and metabolic pathways. It can act as a substrate for esterases and other enzymes involved in hydrolysis and esterification reactions. The compound’s hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The hydroxyl group in this compound distinguishes it from non-hydroxylated esters like ethyl isobutyrate, influencing polarity and metabolic pathways .
- Mthis compound has a lower molecular weight and higher boiling point due to reduced steric hindrance .
Key Observations :
- This compound has dual roles in industrial chemistry and cellular metabolism, unlike ethyl isobutyrate, which is primarily a flavorant .
- Ethyl 3-hydroxybutanoate is metabolically distinct, contributing to energy pathways rather than epigenetic modifications .
Key Observations :
Biological Activity
Ethyl 2-hydroxyisobutyrate (E2HIB) is an organic compound that has garnered attention for its potential biological activities, particularly in microbial metabolism and as a precursor in various biochemical pathways. This article explores the biological activity of E2HIB, focusing on its metabolic roles, antimicrobial properties, and implications in drug development.
This compound, with the chemical formula , is a colorless liquid that belongs to the class of hydroxy fatty acids. It is characterized by a hydroxyl group attached to a branched carbon chain, which contributes to its hydrophobic nature and biological reactivity. The compound is also known as ethyl 2-hydroxybutanoate and has a molecular weight of approximately 132.1577 g/mol .
Metabolic Role
E2HIB plays a significant role in microbial metabolism, particularly in the degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). Research has demonstrated that certain beta-proteobacterial strains can utilize E2HIB as a carbon source, converting it into 3-hydroxybutyrate through a cobalamin-dependent enzymatic pathway. This conversion is facilitated by enzymes such as isobutyryl-CoA mutase, which rearranges carbon skeletons during metabolic processes .
Table 1: Enzymatic Pathways Involving E2HIB
Enzyme | Function | Organism |
---|---|---|
Isobutyryl-CoA mutase | Rearrangement of carbon skeletons | Methylibium petroleiphilum PM1 |
Cobalamin-dependent enzymes | Degradation of E2HIB | Beta-proteobacterial strains |
Antimicrobial Activity
E2HIB has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds derived from E2HIB exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study: Antimicrobial Screening
In a study involving newly synthesized derivatives of E2HIB, several compounds displayed potent antimicrobial activity. The screening included various bacterial strains and fungi, revealing that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Implications in Drug Development
The biological activity of E2HIB extends beyond antimicrobial effects; it is also being investigated for its potential in drug development. Its role in apoptosis, autophagy, and cell cycle regulation suggests that E2HIB could be a valuable scaffold for designing new therapeutic agents targeting cancer and other diseases .
Table 2: Biological Activities of E2HIB
Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains |
Apoptosis | Induces programmed cell death in cancer cells |
Autophagy | Modulates cellular degradation processes |
Cell Cycle Regulation | Influences progression through the cell cycle |
Q & A
Q. What are the established synthetic routes for Ethyl 2-hydroxyisobutyrate in laboratory settings, and how is purity validated?
Basic Research Question
this compound is synthesized via esterification of 2-hydroxyisobutyric acid with ethanol, typically catalyzed by sulfuric acid or other acid catalysts. Post-synthesis, purity is validated using gas chromatography (GC) or nuclear magnetic resonance (NMR). For example, commercial batches report purity >97% (via GC) with molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol .
Example Data :
Solvent | Solubility (mg/mL) | Temperature | Source |
---|---|---|---|
Water | >55 | 25°C | |
DMSO | >53.5 | 25°C |
Q. What role does this compound play in microbial degradation pathways?
Advanced Research Question
In environmental microbiology, this compound is a metabolite in the aerobic degradation of fuel oxygenates (e.g., MTBE/ETBE). Key steps include:
Hydrolysis : Conversion to 2-hydroxyisobutyric acid (2-HIBA).
Microbial Utilization : Bacteria like Methylibium petroleiphilum metabolize 2-HIBA via the β-hydroxyaspartate cycle .
Methodological Tip : Use stable isotope probing (SIP) to track carbon flow in microbial communities .
Q. Which advanced chromatographic techniques improve detection limits for this compound in trace analysis?
Advanced Research Question
For trace quantification in complex matrices:
Derivatization : Use trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) agents to enhance volatility and GC-MS sensitivity.
LC-MS/MS : Optimize ionization (e.g., ESI-negative mode) for low-concentration detection.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUIDHWFLMPAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073885 | |
Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-55-7 | |
Record name | Ethyl 2-hydroxyisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-hydroxyisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-hydroxyisobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-hydroxy-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-HYDROXYISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1530MCV3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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